Fluoresceinamine Hydrochloride Isomer 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

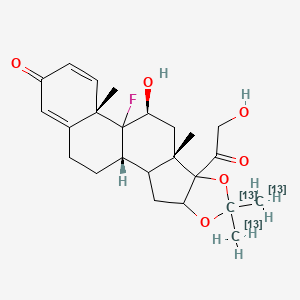

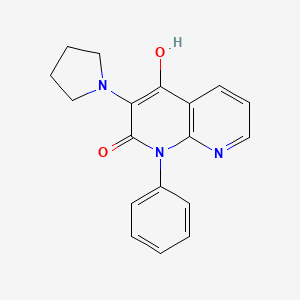

Fluoresceinamine, isomer I, also known as 5-Aminofluorescein, belongs to the class of derivatized fluoresceins . It is a fluorescent molecule used for staining procedures . It is also used as a molecular probe and is important as a fluorescent dye and for derivatives .

Synthesis Analysis

5-Aminofluorescein is used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It has been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .Molecular Structure Analysis

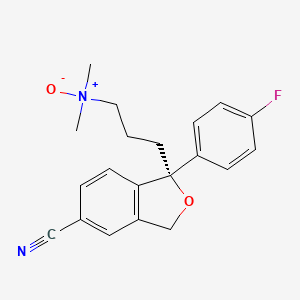

The empirical formula of Fluoresceinamine, isomer I is C20H13NO5 . The molecular weight is 347.32 .Chemical Reactions Analysis

Fluoresceinamine, isomer I has been used in a specific and sensitive spectrophotometric method for determining nitrite . It has also been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .Physical And Chemical Properties Analysis

Fluoresceinamine, isomer I is a powder with a melting point of 223 °C (dec.) (lit.) . It is soluble in methanol (5 mg/mL) . The maximum wavelength (λmax) is 496 nm .Scientific Research Applications

Biological and Medical Imaging

Fluoresceinamine Hydrochloride Isomer 1 is extensively utilized in biological and medical imaging, benefiting from its fluorescent properties. This is evident in its application for assessing retinal blood flow in ophthalmology and its increasing popularity in vascular neurosurgery. For instance, Fluorescein sodium (FNa), closely related to Fluoresceinamine, has been highlighted for its application in FNa videoangiography in vascular neurosurgery. This technique offers real-time inspection and better visualization at deep locations, albeit with limitations in visualizing larger vessels due to thick vessel walls (Xiaochun Zhao et al., 2019).

Diagnostic Assays

In diagnostic assays, the compound's fluorescence is exploited for various applications, such as in the detection of intestinal permeability in poultry research. The fluorescence of Fluorescein isothiocyanate-dextran (FITC-d), a compound related to Fluoresceinamine, is used as an indicator of intestinal paracellular permeability, demonstrating the compound's utility in non-human studies and the potential for broader diagnostic applications (Jundi Liu et al., 2021).

Environmental Monitoring

The compound's characteristics facilitate environmental monitoring, particularly in water tracing and pollution studies. For example, the use of fluorescent dyes, akin to Fluoresceinamine Hydrochloride Isomer 1, in the tracing of karst groundwater in tropical regions underscores the adaptability of such compounds in environmental science (P. Smart & D. I. Smith, 1976).

Analytical Chemistry

In analytical chemistry, the fluorescence of Fluoresceinamine Hydrochloride Isomer 1 aids in the development of sensitive and selective assays for the detection of various biomolecules and pharmaceutical compounds. Its use in capillary electrophoresis coupled with fluorescence detection (CE-Flu) for analyzing natively fluorescent compounds illustrates the technique's power in biomolecular and pharmaceutical analysis (Bregje J. de Kort et al., 2013).

Material Science

Fluoresceinamine Hydrochloride Isomer 1 is also relevant in material science, particularly in the study of fluorescence properties of materials and their applications. For instance, the investigation into the fluorescence characteristics of water-soluble organic carbon in atmospheric aerosols highlights the compound's relevance in understanding atmospheric chemistry and pollution (Guangming Wu et al., 2020).

Safety And Hazards

Fluoresceinamine, isomer I is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

Future Directions

Fluoresceinamine, isomer I has been used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It is a chemical used as a molecular probe and is important as a fluorescent dye and for derivatives . It has potential applications in the fluorescent antibody technique for rapid identification of pathogens .

Relevant Papers A paper titled “Paper Based Colorimetric Sensor of Heavy Metals Using Silver Nanoparticles Functionalized with Fluoresceinamine Isomer I” discusses the use of Fluoresceinamine, isomer I in the development of a colorimetric sensor for heavy metals .

properties

IUPAC Name |

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIVCXZEPCAXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724554 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoresceinamine Hydrochloride Isomer 1 | |

CAS RN |

53360-53-5 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)